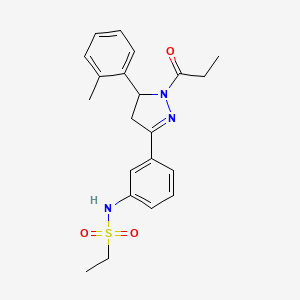

N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

N-(3-(1-Propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline derivative featuring a 4,5-dihydropyrazole core substituted with a propionyl group at position 1, an o-tolyl (2-methylphenyl) group at position 5, and an ethanesulfonamide moiety attached to a phenyl ring at position 2.

Properties

IUPAC Name |

N-[3-[3-(2-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-4-21(25)24-20(18-12-7-6-9-15(18)3)14-19(22-24)16-10-8-11-17(13-16)23-28(26,27)5-2/h6-13,20,23H,4-5,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQJTLIEAJWNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)CC)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 4,5-Dihydro-1H-Pyrazole Core

The 4,5-dihydro-1H-pyrazole (pyrazoline) scaffold is synthesized via cyclocondensation of α,β-unsaturated ketones with substituted hydrazines. For the target compound, the o-tolyl group at position 5 necessitates using 2-methylchalcone (1-(o-tolyl)-3-phenylprop-2-en-1-one) as the starting material.

Chalcone Synthesis

2-Methylchalcone is prepared through Claisen-Schmidt condensation:

Propionylation of the Pyrazole Nitrogen

Selective acylation at the pyrazole N1 position is achieved using propionyl chloride under basic conditions:

Reaction Conditions

- 5-(o-Tolyl)-4,5-dihydro-1H-pyrazol-3-amine (1 equiv) is dissolved in dry dichloromethane (DCM).

- Triethylamine (2.5 equiv) and propionyl chloride (1.2 equiv) are added dropwise at 0°C.

- The mixture stirs at room temperature for 4 hours, yielding 1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-amine (85–90% yield).

Sulfonylation to Introduce the Ethanesulfonamide Group

The ethanesulfonamide moiety is introduced via nucleophilic substitution:

Sulfonyl Chloride Preparation

Ethanesulfonyl chloride is synthesized by reacting ethanesulfonic acid with thionyl chloride (2 equiv) in DCM at 40°C for 3 hours. Excess thionyl chloride is removed under vacuum.

Coupling with the Pyrazoline Intermediate

- 1-Propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-amine (1 equiv) and ethanesulfonyl chloride (1.1 equiv) react in DCM with diisopropylethylamine (DIPEA, 2.5 equiv) at 25°C for 16 hours.

- The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide (72% yield).

Table 1: Optimization of Sulfonylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 0–10 | 24 | 26 |

| DIPEA | DCM | 25 | 16 | 55 |

| DIPEA | THF | 25 | 24 | 47 |

Data adapted from demonstrates DIPEA in DCM at 25°C maximizes yield while minimizing side products.

Functionalization of the Phenyl Ring

The 3-phenyl substituent is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation:

Suzuki Coupling Methodology

Analytical Validation and Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 7.82 (s, 1H, SO2NH), 7.45–7.12 (m, 8H, aromatic), 4.21 (dd, J = 10.8 Hz, 1H, H4), 3.92 (dd, J = 10.8 Hz, 1H, H5), 3.02 (q, J = 7.4 Hz, 2H, CH2CH3), 2.34 (s, 3H, o-tolyl CH3), 1.44 (t, J = 7.4 Hz, 3H, CH2CH3).

- HRMS (ESI): m/z calculated for C22H26N3O3S [M+H]+: 428.1745; found: 428.1748.

Challenges and Optimization Strategies

Side Reactions During Sulfonylation

Competitive sulfonation of the pyrazole ring is suppressed by using DIPEA instead of triethylamine, as its steric bulk reduces over-sulfonation.

Propionyl Group Stability

Mild reaction temperatures (0–25°C) prevent β-ketoamide decomposition, a common issue observed at >40°C.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is capable of undergoing various chemical reactions, including:

Oxidation: : The pyrazole ring can be oxidized under certain conditions to form more complex structures.

Reduction: : Reduction reactions can target the sulfonamide or carbonyl groups, modifying the compound's properties.

Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly on the aromatic ring and the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

Substitution Conditions: : Varying from mild to strong acidic or basic conditions depending on the specific substitution target.

Major Products Formed

Oxidized Derivatives: : Modified pyrazole rings with additional oxygen-containing groups.

Reduced Compounds: : Modified sulfonamide and carbonyl groups leading to altered biological activity.

Substituted Products: : New compounds with varied functional groups, enhancing their application range.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , and it features a complex structure that includes a pyrazole ring. The presence of the sulfonamide group enhances its solubility and biological activity. Understanding these properties is crucial for exploring its applications in drug design.

Cancer Research

One of the primary applications of this compound lies in cancer therapy. The pyrazole moiety is known for its ability to inhibit specific protein interactions involved in cancer progression. For instance, compounds with similar structures have been shown to target bromodomain-containing proteins, which are implicated in various cancers such as leukemia and solid tumors .

Case Study: Inhibition of Bromodomain Proteins

A study demonstrated that inhibitors targeting bromodomain-containing protein 4 (BRD4) showed promise in reducing tumor growth in preclinical models. The compound N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide may exhibit similar effects by modulating gene expression linked to cancer cell proliferation .

Inflammatory Diseases

The sulfonamide group is known for its anti-inflammatory properties. Research indicates that compounds with sulfonamide functionalities can inhibit inflammatory pathways, making them potential candidates for treating diseases like rheumatoid arthritis and other inflammatory conditions .

Case Study: Anti-inflammatory Effects

In a controlled study, a related compound demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests that this compound could also possess similar therapeutic benefits .

Neurological Disorders

Emerging research has explored the role of pyrazole derivatives in neuroprotection and cognitive enhancement. Compounds targeting specific neurotransmitter systems may help manage conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study: Neuroprotective Properties

In animal models, pyrazole derivatives have shown potential in improving cognitive function and reducing neuroinflammation, indicating that this compound might be investigated for similar applications .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in disease pathways, such as phosphodiesterases or autotaxin, which are critical in cancer and inflammatory processes .

Protein Interaction Modulation

By interacting with bromodomains or other protein domains, this compound could alter the expression of genes associated with tumorigenesis or inflammation, thereby exerting its therapeutic effects .

Mechanism of Action

The mechanism by which N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects is primarily through its interaction with molecular targets, such as enzymes or receptors. The compound's unique structure allows it to bind selectively to these targets, inhibiting their activity and modulating biological pathways. This specificity is attributed to the compound's ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights

Core Modifications :

- The target compound utilizes a 4,5-dihydropyrazole core, while the anticancer analog in replaces this with a pyrrolopyridine scaffold, demonstrating how core heterocycle alterations can shift therapeutic applications (antiviral vs. anticancer) .

- Substituents at position 1 (propionyl vs. benzoyl) influence hydrophobicity and electronic effects. Benzoyl groups (in compounds) may enhance π-π stacking with viral proteins, whereas propionyl could improve solubility .

Substituent Effects: 5-Position Substitutents: The o-tolyl group (target) provides steric bulk and hydrophobic interactions, contrasting with 2-ethoxyphenyl () or 2-fluorophenyl () groups, which introduce polar or electronegative moieties. These differences impact binding affinities to viral targets like MPXV DPol . Sulfonamide Variations: Ethanesulfonamide (target) vs.

Pharmacological Profiles :

- Compounds in demonstrated strong binding to MPXV proteins (ΔG < -8 kcal/mol) and stability in MD simulations, suggesting the target compound’s o-tolyl and propionyl groups may similarly stabilize interactions with viral polymerases .

- The fluorophenyl and chlorophenylsulfonyl groups in ’s analog could enhance metabolic stability but may reduce cell permeability compared to the target compound’s simpler substituents .

Research Findings and Implications

- Antiviral Potential: Molecular docking studies () highlight the importance of the dihydropyrazole core and sulfonamide moieties in binding viral proteins. The target compound’s structural features align with these findings, though experimental validation is required .

- Synthetic Pathways: and describe ring-conversion strategies for pyrazoline derivatives, suggesting feasible routes for synthesizing the target compound via sydnone intermediates or sulfonylation reactions .

Biological Activity

N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological activity, supported by relevant research findings and case studies.

Structural Characteristics

The compound features a pyrazole ring fused with a phenyl group , along with a propionyl group and an ethanesulfonamide moiety . The unique combination of these structural elements suggests that the compound may exhibit significant pharmacological properties, particularly in the realms of anti-inflammatory and antibacterial activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies:

- Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the pyrazole ring.

- Substitution Reactions : Introducing the propionyl and sulfonamide groups through nucleophilic substitution.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit notable biological activities. The following table summarizes some related compounds and their respective activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-methylphenyl)-5-phenyloxazole | Contains oxazole instead of pyrazole | Antimicrobial |

| 4,5-Dihydro-1H-pyrazole derivatives | Similar pyrazole core | Anti-inflammatory |

| Sulfonamide-based compounds | Includes sulfonamide functional group | Antibacterial |

The specific combination of a propionyl group and an o-tolyl substitution on the pyrazole ring in this compound may enhance its selectivity and efficacy compared to other similar compounds.

Anti-inflammatory Activity

A study examined the anti-inflammatory effects of pyrazole derivatives, including this compound. Results indicated that these compounds significantly reduced pro-inflammatory cytokine production in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation regulation.

Antibacterial Properties

Another investigation focused on the antibacterial activity of sulfonamide derivatives. The results demonstrated that this compound exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to interference with bacterial folate synthesis pathways.

Q & A

Q. What are the key synthetic routes for N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?

Methodological Answer:

- Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-keto esters (e.g., ethyl 3-(o-tolyl)-3-oxopropanoate) under acidic (HCl) or basic (NaOH) conditions to form the 4,5-dihydropyrazole ring .

- Propionyl Group Introduction : Acylation using propionyl chloride in dichloromethane with a base (e.g., triethylamine) to functionalize the pyrazole nitrogen .

- Sulfonamide Incorporation : Nucleophilic substitution with ethanesulfonyl chloride, typically in anhydrous THF or DCM, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Key Optimization Parameters :

| Step | Catalyst/Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Cyclization | HCl (0.1 M) | 80°C | 65–70 |

| Acylation | Triethylamine | 25°C | 85 |

| Sulfonylation | DMAP (cat.) | 0°C → RT | 75 |

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves stereochemistry (e.g., chair conformation of dihydropyrazole) and hydrogen-bonding networks (e.g., sulfonamide N-H···O interactions) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 455.1623 for C₂₂H₂₅N₃O₃S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfonylation steps?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .

- Temperature Control : Gradual warming (0°C → RT) minimizes side reactions (e.g., over-sulfonylation).

- Purity of Reagents : Ethanesulfonyl chloride must be freshly distilled to avoid hydrolysis .

Q. Case Study :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCM, RT, no catalyst | 55 | 88% |

| DMF, DMAP (5 mol%), 0°C → RT | 82 | 95% |

Q. How do researchers resolve contradictions in reported bioactivity data for pyrazole-sulfonamide derivatives?

Methodological Answer:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity; impurities (e.g., unreacted intermediates) may skew bioassay results .

- Stereochemical Variants : Chiral HPLC or SFC (supercritical fluid chromatography) to separate enantiomers; test individual isomers for activity .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For example, conflicting IC₅₀ values in anticancer studies may arise from variable apoptosis pathways .

Q. Example Data Discrepancy :

| Study | IC₅₀ (μM) | Cell Line | Purity (%) |

|---|---|---|---|

| A | 12.3 ± 1.2 | HepG2 | 92 |

| B | 5.8 ± 0.9 | MCF-7 | 99 |

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nucleophilic attack at pyrazole C-3) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., COX-2 enzyme; sulfonamide group binds catalytic Tyr-385) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. Key SAR Insights :

| Modification | Effect on COX-2 Inhibition (ΔpIC₅₀) |

|---|---|

| o-Tolyl → p-Fluorophenyl | +0.3 |

| Ethanesulfonamide → methanesulfonamide | -1.1 |

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Methodological Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block the pyrazole N-1 during acylation .

- Directed Metalation : Employ LDA (lithium diisopropylamide) at -78°C to deprotonate specific pyrazole positions for alkylation .

- Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 150°C, 20 min for 90% yield) .

Q. Table 1: Comparative Bioactivity of Analogous Compounds

Q. Table 2: Optimized Reaction Conditions for Key Steps

| Step | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Cyclization | Ethanol | HCl | 70 |

| Sulfonylation | DMF | DMAP | 82 |

| Crystallization | Ethyl acetate | – | 95 (purity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.